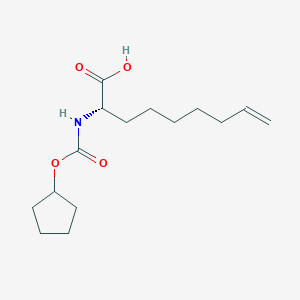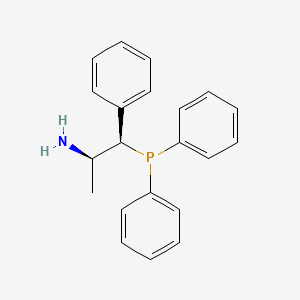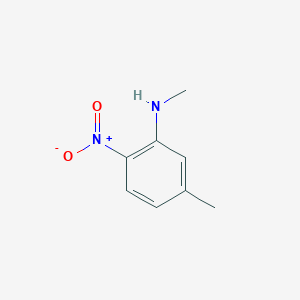
Methoxyphosphinate
Vue d'ensemble
Description
Methoxyphosphinate is an organophosphorus compound characterized by the presence of a methoxy group attached to a phosphinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methoxyphosphinate can be synthesized through several methods. One common approach involves the reaction of a phosphinic acid derivative with methanol under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate ester, which is then converted to the desired this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using high-throughput synthesis techniques. These methods involve the use of automated systems to optimize reaction conditions and maximize yield. Mechanochemical synthesis, which involves the use of mechanical force to drive chemical reactions, has also been explored as a potential method for producing this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Methoxyphosphinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert this compound to phosphine derivatives.
Substitution: this compound can participate in substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include phosphinate oxides, phosphine derivatives, and substituted phosphinates .
Applications De Recherche Scientifique
Methoxyphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: this compound derivatives have been studied for their potential as enzyme inhibitors and as probes for studying biological pathways.
Medicine: Some this compound compounds have shown promise as therapeutic agents, particularly in the treatment of bacterial infections and cancer.
Mécanisme D'action
The mechanism of action of methoxyphosphinate involves its interaction with specific molecular targets. For example, in biological systems, this compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Methoxyphosphinate can be compared to other organophosphorus compounds, such as phosphonates and phosphates. While all these compounds contain phosphorus, they differ in their chemical structure and reactivity:
Phosphonates: Characterized by a stable carbon-to-phosphorus bond, phosphonates are less reactive than this compound but are widely used in medicine and agriculture.
Phosphates: Phosphates are more reactive and are commonly found in biological systems as components of nucleotides and energy carriers like ATP.
This compound is unique due to its combination of reactivity and stability, making it a versatile compound for various applications .
Propriétés
InChI |
InChI=1S/CH3O3P/c1-4-5(2)3/h1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRTGZVYPZHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546868 | |
| Record name | PUBCHEM_13693071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.006 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52932-95-3 | |
| Record name | PUBCHEM_13693071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Ar,4S,6R,6aS)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate](/img/structure/B1600600.png)












![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1600622.png)
